molecular formula C8H6N8 B11533811 1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole

1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole

Cat. No.: B11533811
M. Wt: 214.19 g/mol
InChI Key: CRZIPHKMMYQYAO-UHFFFAOYSA-N
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Description

1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole: , often referred to as tetrazole , is a nitrogen-rich heterocyclic compound. Its unique structure consists of two fused five-membered rings, both containing nitrogen atoms. Tetrazoles exhibit interesting properties due to their near-pKa values, making them nonclassical bioisosteres of carboxylic acids. The planar configuration of tetrazole facilitates receptor–ligand interactions by stabilizing electrostatic repulsion of negatively charged ions through electron delocalization. Additionally, tetrazolate anions are more lipid-soluble than carboxylic acids, allowing better penetration through cell membranes .

Preparation Methods

Synthetic Routes::

    Triethyl Orthoformate and Sodium Azide: One common method involves the reaction of triethyl orthoformate with sodium azide, leading to the formation of tetrazole derivatives.

    Alcohols and Aldehydes: Another approach utilizes alcohols and aldehydes as starting materials, followed by cyclization to yield tetrazoles.

    Isocyanides: Isocyanides can also participate in tetrazole synthesis.

Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Tetrazole undergoes various chemical reactions:

    Oxidation and Reduction: Tetrazoles can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: Nucleophilic substitution at the tetrazole ring occurs, leading to diverse derivatives.

    Common Reagents: Sodium azide, reducing agents, and nucleophiles.

    Major Products: These reactions yield tetrazole derivatives with modified substituents.

Scientific Research Applications

Tetrazoles find applications across scientific domains:

    Medicinal Chemistry: Tetrazoles exhibit antibacterial, antifungal, analgesic, anti-inflammatory, and antihypertensive activities.

    Biological Research: They serve as pharmacophores in drug design.

    Industrial Uses: Tetrazoles have applications in photography and as growth hormones.

Mechanism of Action

The exact mechanism by which tetrazoles exert their effects depends on the specific derivative and its target. their bioactivity often involves interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

While tetrazoles share some features with other heterocyclic compounds, their unique combination of properties sets them apart. Similar compounds include 1,2,3-triazoles and other nitrogen-rich heterocycles .

Properties

Molecular Formula

C8H6N8

Molecular Weight

214.19 g/mol

IUPAC Name

1-[4-(tetrazol-1-yl)phenyl]tetrazole

InChI

InChI=1S/C8H6N8/c1-2-8(16-6-10-12-14-16)4-3-7(1)15-5-9-11-13-15/h1-6H

InChI Key

CRZIPHKMMYQYAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NN=N2)N3C=NN=N3

Origin of Product

United States

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